molecular formula C12H12ClNS B1597027 2-(Phenylthio)aniline hydrochloride CAS No. 6764-13-2

2-(Phenylthio)aniline hydrochloride

Cat. No.: B1597027
CAS No.: 6764-13-2
M. Wt: 237.75 g/mol
InChI Key: XCFXJRCTEOTOJD-UHFFFAOYSA-N
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Description

2-(Phenylthio)aniline, also known as 2-Aminophenyl phenyl sulfide, is an organic compound with the molecular formula C12H11NS . It has a molecular weight of 201.29 . The compound is gray-brown in color .


Molecular Structure Analysis

The molecular structure of 2-(Phenylthio)aniline consists of an amine (NH2) group attached to a benzene ring, which is further connected to a phenylthio group . The average mass of the molecule is 201.287 Da and the monoisotopic mass is 201.061218 Da .


Physical and Chemical Properties Analysis

2-(Phenylthio)aniline has a melting point of 43°C . It is gray-brown in color . The compound has a molecular weight of 201.29 .

Safety and Hazards

2-(Phenylthio)aniline may cause an allergic skin reaction (H317) and is toxic to aquatic life with long-lasting effects (H411) . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and avoiding release to the environment .

Properties

IUPAC Name

2-phenylsulfanylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NS.ClH/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-9H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFXJRCTEOTOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10987010
Record name 2-(Phenylsulfanyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10987010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6764-13-2
Record name Benzenamine, 2-(phenylthio)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6764-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC129608
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129608
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Phenylsulfanyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10987010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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